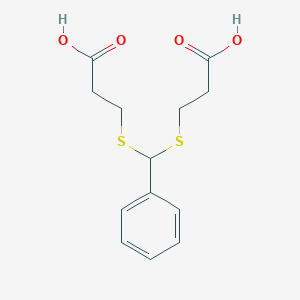

3,3'-(Benzylidenedithio)dipropanoic acid

Description

3,3'-(Benzylidenedithio)dipropanoic acid is a sulfur-containing organic compound characterized by a benzylidene group bridging two dithiol-linked propanoic acid moieties. This structure confers unique chemical properties, such as redox activity due to the disulfide bond and coordination capabilities via the carboxylic acid groups. Applications span biochemical research (e.g., cysteine analysis) and materials science (e.g., nanocarrier functionalization) .

Properties

CAS No. |

1030-02-0 |

|---|---|

Molecular Formula |

C13H16O4S2 |

Molecular Weight |

300.4 g/mol |

IUPAC Name |

3-[2-carboxyethylsulfanyl(phenyl)methyl]sulfanylpropanoic acid |

InChI |

InChI=1S/C13H16O4S2/c14-11(15)6-8-18-13(19-9-7-12(16)17)10-4-2-1-3-5-10/h1-5,13H,6-9H2,(H,14,15)(H,16,17) |

InChI Key |

KSXRJLUOKLRLEN-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(SCCC(=O)O)SCCC(=O)O |

Other CAS No. |

1030-02-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Dipropanoic Acid Derivatives

Key Observations :

- Redox Activity : The disulfide bridge in benzylidenedithio and DTDPA enables reversible S-S bond cleavage, critical for responsive drug delivery systems .

- Aromatic vs. Aliphatic Bridges : Benzylidene and pyrazine derivatives exhibit enhanced π-π stacking for material stability, whereas ethene bridges prioritize flexibility .

- Biochemical Interactions : The benzobisthiazole derivative (PDB 6CE6) binds HDAC6 via carboxylate-metal coordination, a property shared with benzylidenedithio analogs .

Functional Analogs

Table 2: Metal Binding Properties of Thiourea-Dipropanoic Acid Derivatives

Comparison with 3,3'-(Benzylidenedithio)dipropanoic Acid:

- Soft Acid Binding : The disulfide group in benzylidenedithio analogs likely enhances affinity for soft acids (e.g., Ag<sup>+</sup>), akin to bis-thiourea 1A .

- Hard Acid Interactions : Carboxylic acid groups enable coordination with hard acids (e.g., Fe<sup>3+</sup>), similar to bis-thiourea 1B .

Physicochemical Properties

Table 3: Physical and Analytical Data

Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.